molecular formula C16H18N2O7S B1662440 [2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate CAS No. 1303092-92-3

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No. B1662440
M. Wt: 382.4 g/mol
InChI Key: YMEBRQGHXOLYMH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTNB-NO2 and is a derivative of DTNB, which is commonly used as a reagent for protein quantification. DTNB-NO2 has been found to have various applications in biochemistry, pharmacology, and other related fields due to its ability to selectively react with thiol groups.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Harisha et al. (2015) discussed a new synthesis method for a catechol-O-methyltransferase (COMT) inhibitor, entacapone, which is structurally related to the compound . This study also reports on the crystal structure of an isomer of entacapone and establishes NMR methods for determining E and Z geometry in similar molecules. Additionally, preliminary studies revealed in vitro activity against tuberculosis (TB) and dengue for some compounds (Harisha et al., 2015).
  • Polymer Synthesis and Applications :

    • Meng et al. (1996) synthesized and studied the copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, which shares structural similarities with the compound of interest. The research highlighted how interactions between azo and side groups can affect absorption spectra in electronic materials, suggesting potential applications in optical storage and electronic devices (Meng et al., 1996).
  • Drug Synthesis and Medicinal Chemistry :

    • Kolyamshin et al. (2021) discussed the synthesis of new compounds structurally related to the target molecule. Their research contributes to the field of medicinal chemistry, highlighting the potential for creating new therapeutic agents (Kolyamshin et al., 2021).
  • Material Science and Nanotechnology :

    • Erol et al. (2022) described the hydrothermal synthesis of ZnO-doped nanocomposites containing a methacrylate polymer similar to the compound in focus. These nanocomposites showed improved dielectric properties and suggest applications in electronic devices (Erol et al., 2022).
  • Antimicrobial Research :

    • Gein et al. (2020) synthesized a series of compounds including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, which are structurally related to the compound . Their research focused on the antimicrobial activity of these compounds, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2020).

properties

CAS RN

1303092-92-3

Product Name

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate

Molecular Formula

C16H18N2O7S

Molecular Weight

382.4 g/mol

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C16H18N2O7S/c1-17(14-8-9-26(23,24)11-14)15(19)10-25-16(20)7-4-12-2-5-13(6-3-12)18(21)22/h2-7,14H,8-11H2,1H3/b7-4+

InChI Key

YMEBRQGHXOLYMH-QPJJXVBHSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

3-(4-Nitrophenyl)-2-propenoic acid, 2-[methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl                              ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
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[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
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[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
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[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
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[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate

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